molecular formula C9H7ClN2O2 B1174090 N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine CAS No. 13442-11-0

N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine

Cat. No.: B1174090
CAS No.: 13442-11-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine typically involves the reaction of 5-chloroquinoline with hydroxylamine under specific conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate, followed by oxidation with an appropriate oxidizing agent . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, aminoquinolines, and substituted quinolines. These products have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in certain microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to the presence of both chloro and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

13442-11-0

Molecular Formula

C9H7ClN2O2

Molecular Weight

0

Origin of Product

United States

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